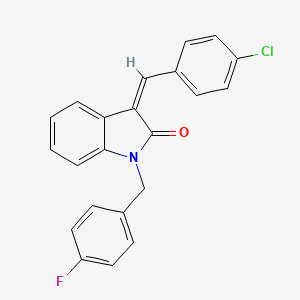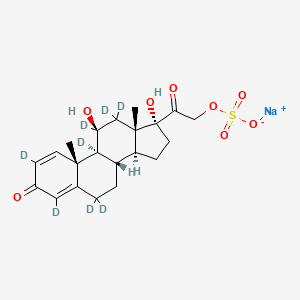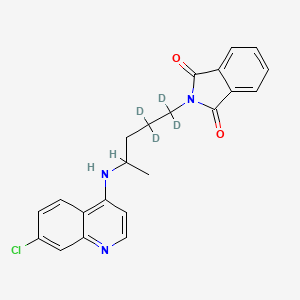
Toxoflavin-13C4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Toxoflavin-13C4 is a stable isotope-labeled compound, specifically a 13C-labeled version of toxoflavinThe 13C labeling is used for tracing and quantification in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Toxoflavin-13C4 involves the incorporation of 13C isotopes into the molecular structure of toxoflavin. This process typically requires the use of 13C-labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions. The exact synthetic route can vary, but it generally involves multi-step organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and isotopic enrichment. The process involves large-scale synthesis using 13C-labeled starting materials, followed by purification steps such as crystallization or chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Toxoflavin-13C4 undergoes various chemical reactions, including:
Oxidation: Toxoflavin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert toxoflavin into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the toxoflavin molecule, altering its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized toxoflavin derivatives, while reduction can produce reduced forms of toxoflavin .
Aplicaciones Científicas De Investigación
Toxoflavin-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of toxoflavin in biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly as an antibiotic and enzyme inhibitor.
Industry: Utilized in the development of new drugs and chemical processes, leveraging its unique properties and isotopic labeling .
Mecanismo De Acción
Toxoflavin-13C4 exerts its effects by inhibiting specific enzymes and interacting with molecular targets. One of its primary targets is the transcription factor 4 (TCF4)/β-catenin complex, which plays a crucial role in various cellular processes. Toxoflavin also acts as an inhibitor of the enzyme KDM4A, contributing to its antitumor activity. The mechanism involves the binding of toxoflavin to these targets, leading to the inhibition of their activity and subsequent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Toxoflavin: The non-labeled version of Toxoflavin-13C4, with similar biological activities but without the isotopic labeling.
Xanthothricin: Another name for toxoflavin, sharing the same chemical structure and properties.
KDM4A Inhibitors: Other compounds that inhibit the enzyme KDM4A, such as PKF118-310.
Uniqueness
This compound is unique due to its 13C labeling, which allows for precise tracing and quantification in scientific studies. This isotopic labeling provides valuable insights into the behavior and transformation of toxoflavin in various systems, making it a powerful tool in research .
Propiedades
Fórmula molecular |
C7H7N5O2 |
|---|---|
Peso molecular |
197.13 g/mol |
Nombre IUPAC |
1,6-dimethyl(4,5,6-13C3)pyrimidino[5,4-e](3,5,6-13C3)[1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C7H7N5O2/c1-11-6(13)4-5(10-7(11)14)12(2)9-3-8-4/h3H,1-2H3/i3+1,4+1,5+1,6+1 |
Clave InChI |
SLGRAIAQIAUZAQ-PQVJJBODSA-N |
SMILES isomérico |
CN1C(=O)N=[13C]2[13C](=N[13CH]=NN2C)[13C]1=O |
SMILES canónico |
CN1C2=NC(=O)N(C(=O)C2=NC=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


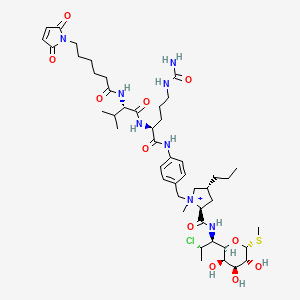
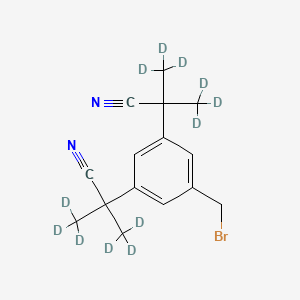
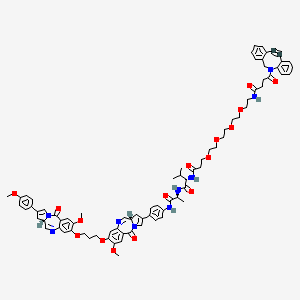
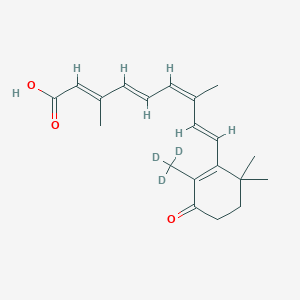
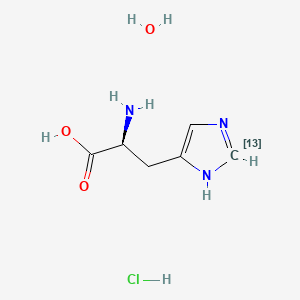
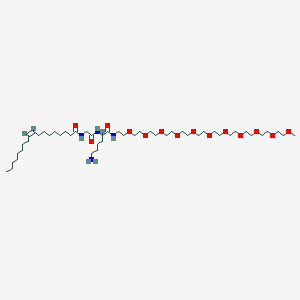
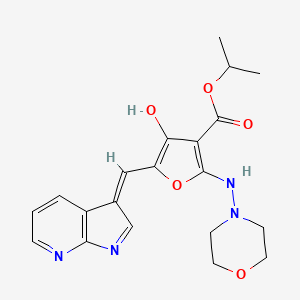
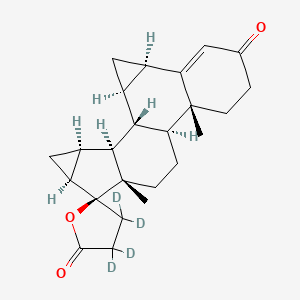
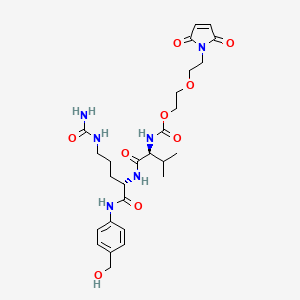
![N'-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-imidazole-5-carbonyl]pyridine-2-carbohydrazide](/img/structure/B12422334.png)
